2-({4-[(3,5-dimethylanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid
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Overview
Description
2-({4-[(3,5-dimethylanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with a carboxylic acid group and a phenylcarbamoyl group, which is further substituted with a sulfamoyl group attached to a dimethylphenyl ring. The stereochemistry of the compound is specified by the (1S,2R) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(3,5-dimethylanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the cyclohexane-1-carboxylic acid, which undergoes a series of reactions to introduce the phenylcarbamoyl and sulfamoyl groups. The reaction conditions often involve the use of reagents such as carbamoyl chlorides, sulfamoyl chlorides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(3,5-dimethylanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Scientific Research Applications
2-({4-[(3,5-dimethylanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or activator of specific biological pathways.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-({4-[(3,5-dimethylanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-[[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid: This is a stereoisomer of the compound with a different spatial arrangement of substituents.
(1S,2R)-2-[[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]carbamoyl]cyclohexane-1-carboxamide: This compound has a similar structure but with an amide group instead of a carboxylic acid group.
Uniqueness
The uniqueness of 2-({4-[(3,5-dimethylanilino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid lies in its specific stereochemistry and the presence of both sulfamoyl and carboxylic acid functional groups
Properties
Molecular Formula |
C22H26N2O5S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(1S,2R)-2-[[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H26N2O5S/c1-14-11-15(2)13-17(12-14)24-30(28,29)18-9-7-16(8-10-18)23-21(25)19-5-3-4-6-20(19)22(26)27/h7-13,19-20,24H,3-6H2,1-2H3,(H,23,25)(H,26,27)/t19-,20+/m1/s1 |
InChI Key |
BADFKMASZGUKLB-UXHICEINSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)[C@@H]3CCCC[C@@H]3C(=O)O)C |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O)C |
Origin of Product |
United States |
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